molecular formula C5H3FN2O2 B051117 4-Fluoro-3-nitropyridine CAS No. 115812-96-9

4-Fluoro-3-nitropyridine

Cat. No.: B051117
CAS No.: 115812-96-9
M. Wt: 142.09 g/mol
InChI Key: ITEDEJJEXBFZGM-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H3FN2O2 This compound is characterized by the presence of a fluorine atom at the fourth position and a nitro group at the third position on the pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-nitropyridine typically involves the fluorination of 3-nitropyridine derivatives. One common method is the reaction of 3-nitropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst like cesium fluoride (CsF) under anhydrous conditions . Another approach involves the use of 3-bromo-4-nitropyridine N-oxide, which is fluorinated to produce this compound N-oxide, followed by catalytic hydrogenation to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the fluorine atom.

    Reduction: 4-Fluoro-3-aminopyridine as the major product.

Comparison with Similar Compounds

  • 2-Fluoro-3-nitropyridine
  • 3-Fluoro-4-nitropyridine
  • 2,4-Difluoro-3-nitropyridine

Comparison: 4-Fluoro-3-nitropyridine is unique due to the specific positioning of the fluorine and nitro groups, which influence its reactivity and applications. Compared to 2-Fluoro-3-nitropyridine, the 4-fluoro derivative may exhibit different electronic properties and reactivity patterns.

Properties

IUPAC Name

4-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEDEJJEXBFZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602766
Record name 4-Fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115812-96-9
Record name 4-Fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitropyridine, tech
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Synthesis routes and methods

Procedure details

Anhydrous potassium fluoride (5.5 g, 93 mmol) was suspended in anhydrous dimethylsulfoxide (200 ml) and the solvent reduced to half its volume by distillation under an atmosphere of nitrogen. The resulting suspension was cooled to room temperature and 4-chloro-3-nitropyridine (14 g, 88 mmol) was added. The reaction mixture was stirred at 120° C. for three hours under an atmosphere of nitrogen, cooled and then poured into a saturated aqueous solution of potassium dihydrogen phosphate. The resulting mixture was extracted with ethyl acetate. The organic phase was washed three times with water and then brine before being dried over anhydrous magnesium sulphate. The solvent was removed in vacuo to yield as an oil, 4-fluoro-3-nitropyridine (6.5 g), (δ(CDCl3) 7.32 (1H, 4 lines), 7.86 (1H, t, J=5 Hz) and 8.29 (1H, d, J=9 Hz), represented by the structural formula: ##STR21##
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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